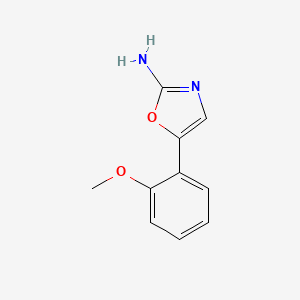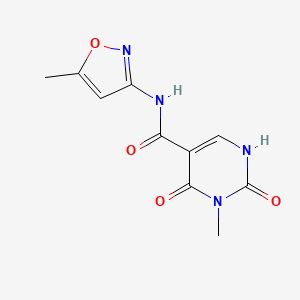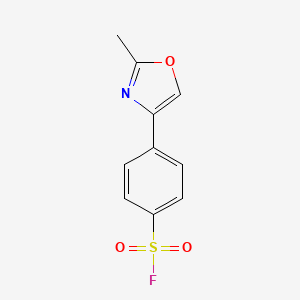
(2-Methoxyphenyl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2-Methoxyphenyl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone” is a chemical compound. It is a derivative of phenyl(pyrrolidin-1-yl)methanone . The compound is colorless to yellow in appearance .
Synthesis Analysis
The synthesis of similar compounds involves the use of an organic phase washed with brine, dried with anhydrous sodium sulphate, and then concentrated under pressure. The target product is obtained as a white solid . Another method involves the Petasis reaction .Molecular Structure Analysis
The molecular structure of this compound is characterized by a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles used widely by medicinal chemists . The structure also includes a phenylsulfonyl group and a methoxyphenyl group .Physical And Chemical Properties Analysis
The compound is a colorless to yellow liquid or semi-solid or solid . More detailed physical and chemical properties are not available in the retrieved literature.Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
- A study by Jones et al. (1979) describes the synthesis of a compound structurally related to (2-Methoxyphenyl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone, demonstrating potent antiestrogenic activity in rats and mice through oral and subcutaneous administration. This highlights its potential in medical research, particularly in hormone-related therapies (Jones et al., 1979).
Structural and Molecular Studies
- Lakshminarayana et al. (2009) synthesized a compound with structural similarities, emphasizing the role of such molecules in crystal and molecular structure analysis. This study contributes to the understanding of molecular interactions and structural behavior of related compounds (Lakshminarayana et al., 2009).
Organotin(IV) Complexes and Antimicrobial Activity
- Research by Singh et al. (2016) involved synthesizing new organotin(IV) complexes using derivatives of (2-hydroxyphenyl)(pyrrolidin-1-yl)methanone, revealing significant in vitro antimicrobial activities. These findings are crucial in developing new antimicrobial agents and exploring the therapeutic potential of such complexes (Singh et al., 2016).
Optical Properties and Material Science
- A study by Volpi et al. (2017) on the synthesis of imidazo[1,5-a]pyridine derivatives, involving a related methanone compound, discussed the compounds' optical properties. Such research is significant in the field of material science, particularly in developing luminescent materials (Volpi et al., 2017).
Anticancer Research
- Magalhães et al. (2013) studied a related compound, (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone, in the context of cancer treatment. The study showed that it inhibits tubulin polymerization, induces G2/M arrest, and triggers apoptosis in human leukemia cells, underscoring its potential in cancer research (Magalhães et al., 2013).
Antimicrobial Activity of Pyrazoline Derivatives
- Kumar et al. (2012) synthesized (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones, showing promising antimicrobial activity. This research contributes to the development of new antimicrobial agents using structurally similar methanones (Kumar et al., 2012).
Crystallography and Molecular Docking
- Further structural analysis of related compounds was conducted by Lakshminarayana et al. (2018), where molecular docking and Hirshfeld surface analysis were employed. Such studies are vital for drug design and understanding molecular interactions (Lakshminarayana et al., 2018).
Direcciones Futuras
Mecanismo De Acción
Target of Action
It’s worth noting that compounds containing indole and pyrrolidine scaffolds have been found to bind with high affinity to multiple receptors , which could suggest a broad spectrum of potential targets for this compound.
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to various biological activities . The specific interactions and resulting changes would depend on the particular target and the compound’s chemical structure.
Biochemical Pathways
Indole derivatives have been associated with a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that the compound could potentially affect multiple biochemical pathways.
Pharmacokinetics
The introduction of heteroatomic fragments in drug molecules is known to modify physicochemical parameters and obtain the best adme/tox results for drug candidates .
Result of Action
Based on the broad spectrum of biological activities associated with indole and pyrrolidine derivatives , it can be inferred that the compound could potentially have diverse molecular and cellular effects.
Action Environment
It’s worth noting that the spatial orientation of substituents in pyrrolidine compounds can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins . This suggests that the compound’s action could potentially be influenced by its stereochemistry and the three-dimensional structure of its target.
Propiedades
IUPAC Name |
[3-(benzenesulfonyl)pyrrolidin-1-yl]-(2-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4S/c1-23-17-10-6-5-9-16(17)18(20)19-12-11-15(13-19)24(21,22)14-7-3-2-4-8-14/h2-10,15H,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAIFRDIHWZLPOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCC(C2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{1-[Amino(phenyl)methyl]cyclohexyl}methanol hydrochloride](/img/structure/B2916803.png)
![N-(4-butylphenyl)-2-[(3-ethyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2916804.png)
![8-cyclohexyl-3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2916805.png)
![4-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine](/img/structure/B2916807.png)


![Ethyl (Z)-2-cyano-3-[4-(2,5-dioxopyrrol-1-yl)phenyl]prop-2-enoate](/img/structure/B2916815.png)

![N-cyclopentyl-2-[[3-(2-methoxyethyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2916819.png)

![3-(4-chlorophenyl)-1-[(3-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2916822.png)


![Ethyl (1S,5S)-2-oxobicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2916826.png)